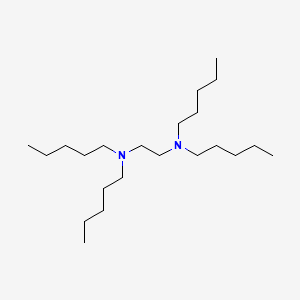![molecular formula C8H11NOS B3045196 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- CAS No. 102997-00-2](/img/structure/B3045196.png)
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-
Übersicht
Beschreibung
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the class of azepines. This compound features a seven-membered ring fused with a thiophene ring and an alcohol functional group.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as hetero-annulated azepines, have been found to exhibit a wide range of pharmacological properties . These include acting as inhibitors of protein tyrosine phosphatase 1B (PTP1B), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoAreductase), checkpoint kinase 2 (Chk2), Pan-Pim kinase, apurine/apyrimidine endonuclease 1 (APE1), 11-β-hydroxysteroid dehydrogenase type 1, tyrosine kinase, protein kinase associated with the 7th cycle of cell division (kinases CDC7), mitogen-activated protein kinases (MEK), cholinesterases .
Mode of Action
Related compounds have been found to act as noncompetitive agonists of farnesoid x receptor (fxr), 5-hydroxytryptamine 2 (5-нт2), arginine vasopressin, 5-ht2a/5-ht2c, and oxytocin receptors .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involving protein tyrosine phosphatase 1b (ptp1b), 3-hydroxy-3-methylglutaryl-coenzyme a reductase (hmg-coareductase), checkpoint kinase 2 (chk2), pan-pim kinase, apurine/apyrimidine endonuclease 1 (ape1), 11-β-hydroxysteroid dehydrogenase type 1, tyrosine kinase, protein kinase associated with the 7th cycle of cell division (kinases cdc7), mitogen-activated protein kinases (mek), cholinesterases .
Result of Action
Related compounds have been found to exhibit a wide range of pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the reaction of cyclic enamino esters with aryl isothiocyanates, followed by intramolecular condensation to form the desired azepine structure . Another approach involves the ring expansion of carboannulated thiophene ketoxime using reducing agents such as lithium aluminum hydride and aluminum chloride in cyclopentylmethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The alcohol functional group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted thiophene and azepine derivatives.
Wissenschaftliche Forschungsanwendungen
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-Thieno[3,2-b]azepine-5,8-dione
- 4H-Thieno[2,3-d]azepin-4-one
- 4H-Thieno[2,3-d]azepin-4-amine
Uniqueness
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- is unique due to the presence of the alcohol functional group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound offers a different set of interactions with biological targets and can be used to develop novel therapeutic agents .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-7-5-9-3-1-8-6(7)2-4-11-8/h2,4,7,9-10H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPZHHCKZWIJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=C1SC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469790 | |
| Record name | 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102997-00-2 | |
| Record name | 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3045115.png)
![Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B3045116.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3045122.png)
![4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline](/img/structure/B3045123.png)
![2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B3045125.png)



![N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3045132.png)
![N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3045135.png)

